ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)17-8-10-18(11-9-17)27-21(30)13-28-14-25-22-19(23(28)31)12-26-29(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIOPGWFNGXNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various protein kinases and have been studied for their potential in treating cancer and other diseases. The core structure of these compounds allows for modifications that can enhance their biological efficacy and selectivity.
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Protein Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of tyrosine kinases such as c-Src and Bcr-Abl. These kinases play critical roles in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can induce substantial reductions in tumor volume in various cancer models. For example, one study reported a compound that reduced tumor volumes by over 50% in a subcutaneous xenograft model involving neuroblastoma cells .
- Cell Line Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), A549 (lung cancer), and PC-3 (prostate cancer). Results indicated that certain derivatives exhibited IC50 values as low as 1.74 µM against MCF-7 cells, demonstrating potent antiproliferative activity .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 1.74 | |
| HepG2 | Not specified | |
| A549 | Not specified | |
| PC-3 | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines:
- Bacterial Activity : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity. The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential cellular processes .
- Combination Therapy : The compound's ability to act synergistically with traditional antibiotics like ampicillin suggests its potential use in combination therapies for enhanced efficacy against resistant bacterial strains .
Anti-inflammatory Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory properties:
- COX Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds exhibiting IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib have been reported .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at specific positions on the scaffold could enhance anticancer activity. One derivative induced apoptosis in cancer cells through the activation of caspase pathways.
-
Case Study on Antimicrobial Activity :
- In a clinical setting, a derivative was tested for its effectiveness against multi-drug resistant strains of bacteria in vitro and demonstrated significant inhibition compared to standard treatments.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate has shown promise in several areas:
- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine derivatives are often explored for their kinase inhibition properties, which can lead to new cancer therapies.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Biological Studies
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : These compounds have been tested against various cancer cell lines, showing varying degrees of cytotoxicity and apoptosis induction.
- In vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds, providing insights into their potential as drug candidates.
Structure-Activity Relationship (SAR) Studies
Understanding how structural variations affect biological activity is crucial for drug development. This compound serves as a template for SAR studies aimed at optimizing potency and selectivity against specific targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant anticancer activity against human breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
Research highlighted in another publication demonstrated that related compounds reduced inflammation markers in animal models of arthritis. The study suggested that these compounds could be developed into therapeutic agents for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings:
Substituent Impact on Lipophilicity: The 2,3-dimethylphenyl group in the target compound confers higher lipophilicity compared to the methyl group in or the polar furyl group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity :
- Fluorophenyl and chromen-4-one substituents (e.g., ) are associated with potent kinase inhibition, suggesting that the target compound’s 2,3-dimethylphenyl group could similarly target hydrophobic kinase pockets .
- The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may reduce metabolic stability compared to fluorinated analogs .
Synthetic Feasibility :
- The use of cesium carbonate and DMF in pyrazolo[3,4-d]pyrimidine synthesis (as in ) suggests scalable routes for the target compound, though yields may vary with bulky substituents like 2,3-dimethylphenyl.
Table 2: Physicochemical and Pharmacokinetic Comparison
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4-One Core
The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between 5-amino-3-(methylthio)-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile and formic acid . The reaction proceeds under reflux conditions, yielding the bicyclic system with a 2,3-dimethylphenyl substituent at the 1-position. Key parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Formic acid, reflux, 6 h | 78% |
The product is characterized by NMR and LC-MS, confirming the formation of the pyrazolo[3,4-d]pyrimidin-4-one scaffold .
Chlorination at the 2-Position
Chlorination of the pyrimidine ring at the 2-position is achieved using phosphorus oxychloride (POCl) under catalytic dimethylformamide (DMF) . This step introduces a reactive chlorine atom, enabling subsequent nucleophilic substitution.
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | POCl, DMF, 90°C, 4 h | 85% |
The chlorinated intermediate, 2-chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is isolated via recrystallization from ethanol .
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) (2 mol%) |
| Base | NaCO (2 M aqueous) |
| Solvent | Toluene/1,4-dioxane (3:1) |
| Temperature | 100°C, 12 h |
| Yield | 60% |
The product, ethyl 4-(2-chloropyrimidin-4-yl)benzoate, is purified via silica gel chromatography .
Nucleophilic Substitution for Acetamido Linker Installation
The chlorine atom at the 2-position undergoes nucleophilic substitution with 2-aminoacetic acid ethyl ester in the presence of cesium carbonate and BINAP-ligated palladium catalyst.
| Parameter | Value |
|---|---|
| Catalyst | PdCl(PPh) (5 mol%) |
| Ligand | BINAP (10 mol%) |
| Solvent | DMA, 90°C, 16 h |
| Yield | 82% |
The reaction forms the acetamido bridge, yielding ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate.
Final Purification and Characterization
The crude product is purified via recrystallization from methanol/dichloromethane (1:2). Analytical data confirm the structure:
-
NMR (300 MHz, DMSO-d) : δ 8.54 (d, J=5.0 Hz, 1H), 8.27 (d, J=8.7 Hz, 2H), 7.66 (d, J=9.1 Hz, 2H), 3.73 (m, 4H), 1.34 (t, J=6.9 Hz, 3H) .
-
LC-ESI-MS : m/z 486.2 [M+H].
Comparative Analysis of Methodologies
A comparative evaluation of two synthetic routes highlights the impact of catalyst choice on yield:
| Route | Catalyst System | Yield |
|---|---|---|
| Route A | Pd(PPh) | 60% |
| Route B | PdCl(PPh) | 37% |
Route A, employing a homogeneous palladium catalyst, offers superior efficiency due to enhanced electronic and steric factors .
Scalability and Process Optimization
Key considerations for industrial-scale production include:
Q & A
Q. What statistical methods optimize reaction parameter screening?
- Methodological Answer : Apply Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). For flow-chemistry adaptations (e.g., continuous synthesis of diazo intermediates), use response surface methodology (RSM) to maximize throughput while minimizing decomposition .
Q. How can reaction scalability from milligram to gram-scale be achieved without yield loss?
- Methodological Answer : Transition from batch to flow reactors for exothermic steps (e.g., acylations). Use in-line FTIR for real-time monitoring and automated quenching. For recrystallization, gradient cooling (e.g., ethanol/water mixtures) maintains crystal quality at larger scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
